molecular formula C12H15ClO2 B1423944 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde CAS No. 883520-99-8

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde

Cat. No.: B1423944
CAS No.: 883520-99-8
M. Wt: 226.7 g/mol
InChI Key: QDEJUKLFLGRPRX-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 3, methyl groups at positions 2 and 4, and a propoxy group at position 5. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis, though explicit applications for this compound require further study.

Properties

IUPAC Name

3-chloro-2,4-dimethyl-6-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-5-15-11-6-8(2)12(13)9(3)10(11)7-14/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJUKLFLGRPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C(=C1)C)Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The chloro and propoxy groups may also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituents (Positions) Key Properties/Notes
This compound Not Available C₁₂H₁₅ClO₂ Cl (3), CH₃ (2,4), OPr (6) High lipophilicity due to propoxy; steric hindrance from methyl groups .
3-Chlorobenzaldehyde 587-04-2 C₇H₅ClO Cl (3) Simple structure; 100% purity; irritant (skin/eyes) .
5-Chloro-2-hydroxy-3-methylbenzaldehyde 23602-63-3 C₈H₇ClO₂ Cl (5), OH (2), CH₃ (3) Polar due to hydroxyl; used in coordination chemistry .
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde* 23602-63-3 C₉H₉ClO₂ Cl (3), OH (6), CH₃ (2,4) Structural analog with hydroxy at 6; differs in electronic effects .

Note: The synonym "3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde" refers to the same CAS entry as 5-Chloro-2-hydroxy-3-methylbenzaldehyde , highlighting nomenclature variability.

Key Differences in Substituent Effects

This property may influence membrane permeability in biological systems or solubility in organic solvents .

Electronic Effects :

  • The chloro group at position 3 exerts an electron-withdrawing effect, activating the aromatic ring toward electrophilic substitution. This effect is amplified in the target compound due to the absence of electron-donating groups (e.g., hydroxyl) at adjacent positions .
  • In contrast, 5-Chloro-2-hydroxy-3-methylbenzaldehyde features competing electronic effects: the hydroxyl group (electron-donating) at position 2 and chloro (electron-withdrawing) at position 5, creating regioselectivity in reactions .

Safety and Reactivity: While safety data for the target compound is unavailable, 3-Chlorobenzaldehyde is classified as a skin/eye irritant . Structural similarities suggest that the target compound may require analogous safety precautions.

Biological Activity

Overview

3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde (CAS No. 883520-99-8) is an organic compound characterized by a chloro group, two methyl groups, a propoxy group, and an aldehyde functional group attached to a benzene ring. Its molecular formula is C₁₂H₁₅ClO₂. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.

The synthesis of this compound typically involves the chlorination of 2,4-dimethyl-6-propoxybenzaldehyde under controlled conditions to ensure selective chlorination. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution:

Reaction TypeDescriptionCommon ReagentsMajor Products
Oxidation Aldehyde to carboxylic acidKMnO₄, CrO₃3-Chloro-2,4-dimethyl-6-propoxybenzoic acid
Reduction Aldehyde to alcoholNaBH₄, LiAlH₄3-Chloro-2,4-dimethyl-6-propoxybenzyl alcohol
Substitution Replacement of chloro group with nucleophilesAmines, thiolsVarious substituted derivatives

Biological Activity

Research on the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structure allows it to interact with microbial cell membranes or metabolic pathways.
  • Antioxidant Activity : The aldehyde functional group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Interactions : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in enzyme modulation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications for drug development:

  • A study on similar benzaldehyde derivatives showed that modifications in substituents significantly affect their biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy.
  • Research into the mechanisms of action revealed that compounds with aldehyde groups can influence cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins, altering their structure and function.
  • Influence on Enzyme Activity : By acting as an inhibitor or substrate for various enzymes, this compound can modulate metabolic pathways.

Comparison with Similar Compounds

This compound can be compared with other benzaldehyde derivatives to highlight its unique properties:

Compound NameKey Features
3-Chloro-2,4-dimethylbenzaldehydeLacks propoxy group; different solubility
3-Chloro-2,4-dimethyl-6-methoxybenzaldehydeMethoxy group instead of propoxy; affects reactivity
3-Chloro-2,4-dimethyl-6-ethoxybenzaldehydeEthoxy group; influences chemical behavior

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde
Reactant of Route 2
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3-Chloro-2,4-dimethyl-6-propoxybenzaldehyde

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